Levetimide - 21888-99-3

Levetimide

Catalog Number: EVT-273317
CAS Number: 21888-99-3
Molecular Formula: C23H26N2O2
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levetimide is an inactive enantiomer of dexetimide.
Source and Classification

Levetimide was initially synthesized for research purposes related to the study of muscarinic acetylcholine receptors in the brain. The compound has been explored for its potential applications in neuroimaging and understanding neurological diseases, such as Alzheimer’s disease and Huntington's chorea .

Synthesis Analysis

The synthesis of levetimide has been documented in various studies. One notable method involves the use of carbon-11 labeling for positron emission tomography (PET) imaging, which allows for the tracking of receptor interactions in vivo. The synthesis process typically includes:

  1. Preparation of Reagents: Carbon-11 labeled carbon dioxide is introduced into a tetrahydrofuran solution containing phenylmagnesium chloride.
  2. Reaction with Lithium Aluminium Hydride: A controlled addition of lithium aluminium hydride to the solution initiates the reduction process.
  3. Formation of Benzyl Iodide: Following solvent evaporation, hydriodic acid is added, and the mixture is heated to facilitate the formation of benzyl iodide.
  4. Coupling Reaction: The benzyl iodide is then combined with nor-benzyl dexetimide or levetimide, followed by heating to promote coupling.
  5. Purification: The final product undergoes purification via semi-preparative reverse-phase high-performance liquid chromatography (HPLC) to ensure radiochemical purity and specific activity .
Molecular Structure Analysis

Levetimide's molecular structure can be analyzed through its chemical formula, which is C18H22N2C_{18}H_{22}N_2 and its structural characteristics:

  • Molecular Weight: Approximately 270.38 g/mol.
  • Functional Groups: The compound contains a piperidine ring, which contributes to its pharmacological properties.
  • Stereochemistry: As an enantiomer, levetimide exhibits specific stereochemical configurations that influence its interaction with biological receptors.

The structural representation highlights the presence of nitrogen atoms that are crucial for binding at muscarinic receptors, thus affecting its efficacy as an antagonist.

Chemical Reactions Analysis

Levetimide participates in several chemical reactions relevant to its pharmacological activity:

  1. Binding Reactions: It competes with acetylcholine for binding sites on muscarinic receptors, effectively blocking receptor activation.
  2. Metabolic Reactions: In vivo studies indicate that levetimide undergoes metabolic transformations that can alter its pharmacokinetics and dynamics within biological systems.
  3. Radiolabeling Reactions: The incorporation of carbon-11 into levetimide allows for tracking via PET imaging, enabling researchers to visualize receptor distribution and dynamics in living organisms .
Mechanism of Action

Levetimide operates primarily as an antagonist at muscarinic acetylcholine receptors, which are pivotal in mediating parasympathetic nervous system responses. The mechanism involves:

  • Competitive Inhibition: Levetimide binds to the muscarinic receptors without activating them, effectively blocking the action of acetylcholine.
  • Receptor Subtypes: It exhibits selectivity towards certain subtypes of muscarinic receptors (M1-M5), which are implicated in various physiological processes including cognition, memory, and muscle contraction.

This antagonistic action can lead to effects such as reduced secretions and decreased gastrointestinal motility, making it significant in understanding cholinergic signaling pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of levetimide include:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

These properties are crucial for its application in both laboratory settings and potential therapeutic contexts.

Applications

Levetimide has several scientific applications:

  1. Neuropharmacology Research: Used extensively in studies investigating cholinergic signaling pathways and receptor dynamics.
  2. Imaging Studies: Its carbon-11 labeled form is employed in PET imaging to explore brain receptor distribution and function, providing insights into neurological disorders .
  3. Drug Development: As a model compound, it aids in the design of new anticholinergic drugs aimed at treating conditions like Alzheimer's disease or other cognitive disorders.
Introduction to Levetimide in Contemporary Research

Levetimide (CAS 21888-99-3) represents a structurally significant chiral compound in pharmacological research, with the chemical formula C₂₃H₂₆N₂O₂ and molecular weight 362.47 g/mol [1] [9]. As the levorotatory enantiomer of the benzetimide racemate, this compound exhibits distinctive stereoselective interactions with neuroreceptors that have established its importance in probing cholinergic and sigma receptor systems [4]. Contemporary research focuses on leveraging its chiral properties to understand neuromodulatory mechanisms, particularly through its binding affinity to sigma receptors and implications for cognitive function studies [4] [9]. The compound's rigid piperidine-2,6-dione scaffold with defined stereochemistry at the C3 position provides a template for investigating structure-activity relationships in neuroactive compounds [4].

Table 1: Fundamental Chemical Characteristics of Levetimide

PropertyValueReference
Chemical Name(3R)-3-(1-Benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione [4]
CAS Registry21888-99-3 [4] [9]
Molecular FormulaC₂₃H₂₆N₂O₂ [1] [9]
Molecular Weight362.47 g/mol [4]
AppearanceWhite to off-white solid powder [4]
Specific Rotation[α]₂₀D = -76° (c = 1 in CHCl₃) [4]

Nomenclature and Classification in Pharmacological Contexts

Levetimide is systematically named as (3R)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione according to IUPAC conventions, reflecting its stereospecific (R)-configuration at the C3 position [4]. Pharmacologically, it is classified as a stereoselective sigma receptor ligand with nanomolar affinity, specifically targeting the sigma-1 receptor subtype [9]. The compound is alternatively designated as laevo-Benzetimide or l-Benzetimide, distinguishing it from its enantiomer dexetimide (CAS 21888-98-2) [4]. This chiral differentiation is pharmacologically significant, as levetimide demonstrates distinct binding profiles compared to its mirror-image counterpart despite identical atomic composition [9]. Within therapeutic classifications, it falls under experimental neuromodulatory agents but lacks clinical applications due to its research-exclusive status [4] [9].

Historical Evolution of Levetimide as a Chiral Synthetic Compound

The development of levetimide emerged from mid-20th century investigations into chiral anticholinergic agents, synthesized as part of enantiomeric pair studies to isolate stereospecific neurological effects [4]. Its significance in chirality research connects to the broader challenge of homochirality in biological systems—a phenomenon wherein biomolecules exist exclusively in one enantiomeric form (L-amino acids, D-sugars) despite chemical synthesis producing racemic mixtures [5] [10]. The compound exemplifies the Frank model of chiral amplification, where small initial enantiomeric imbalances can propagate through autocatalytic systems with mutual antagonism between enantiomers [5]. Synthetic approaches to levetimide historically faced the racemization challenge intrinsic to chiral piperidinediones, requiring asymmetric synthesis techniques or chiral resolution to achieve enantiopurity [4] [10]. Contemporary synthesis employs stereoselective catalysis to install the critical (R)-stereocenter, overcoming limitations of traditional resolution methods that suffered from low yields [4].

Academic Significance in Anticholinergic and Neuromodulatory Research

Levetimide has emerged as a pivotal research tool in neuroscience due to its dual significance in both anticholinergic pathways and sigma receptor modulation. As a stereoselective sigma ligand, it exhibits nanomolar affinity (Kᵢ = 2.2 nM) for ³H-pentazocine binding sites, specifically targeting sigma-1 receptors implicated in cognitive processing [9]. Unlike classical anticholinergics, levetimide demonstrates only moderate affinity for muscarinic receptors but potently inhibits [³H]DTG binding (Kᵢ = 103 nM) without stereoselectivity, suggesting complex neuromodulatory interactions beyond cholinergic pathways [4] [9].

Table 2: Receptor Binding Profile of Levetimide

Target ReceptorRadioligandBinding Affinity (Kᵢ)Stereoselectivity
Sigma-1³H-Pentazocine2.2 nMYes
Sigma-2[³H]DTG103 nMNo
MuscarinicNot specified>1,000 nMNot observed

Research into compounds with anticholinergic properties has revealed significant implications for cognitive function, particularly in aging populations. Longitudinal studies demonstrate that anticholinergic exposure correlates with reduced performance in complex attention tasks and executive function, as measured by Symbol Digit Modalities Test and Trail Making Test Part B [3] [8]. Neuroimaging studies further associate anticholinergic use with concerning structural changes, including reduced cortical volume (total cortex: -1.2%; temporal lobe: -3.1%) and expanded ventricular spaces (+5.8% lateral ventricle volume) [8]. These findings establish a neurobiological correlate for cognitive observations and highlight why levetimide serves as a valuable probe—its stereospecificity allows researchers to isolate sigma receptor effects from general anticholinergic activity when compared with its enantiomer [4] [9].

The compound's relevance extends to Alzheimer's disease research, where scoping reviews indicate consistent associations between long-term anticholinergic use and increased dementia risk (9 of 13 studies showing significant correlation) [6]. Levetimide's stereoselective binding provides a mechanistic model for investigating these epidemiological observations at the molecular level, particularly regarding sigma receptor involvement in neurodegenerative processes [4] [9]. The chiral recognition displayed by levetimide at sigma receptors exemplifies the broader principle that enantiomeric differences can produce profound biological consequences—a phenomenon tragically illustrated by thalidomide but scientifically exploited in rational drug design [10].

Properties

CAS Number

21888-99-3

Product Name

Levetimide

IUPAC Name

(3R)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m0/s1

InChI Key

LQQIVYSCPWCSSD-QHCPKHFHSA-N

SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

Levetimide; l-Benzetimide; laevo-Benzetimide;

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4

Isomeric SMILES

C1CN(CCC1[C@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.